1-Aminoundecane-1-thiol
Description
Contextualization within Geminal Aminothiol (B82208) Chemistry and Alpha-Aminothiols
The term "geminal" describes the relationship between two functional groups that are bonded to the same carbon atom. wikipedia.orgucla.edu The name is derived from the Latin gemini, meaning twins. wikipedia.orglibretexts.org Therefore, a geminal aminothiol is a molecule possessing an amino group (-NH₂) and a thiol group (-SH) on a single carbon. These compounds are also referred to as α-aminothiols, as the amino and thiol functions are attached to the α-carbon.
This structural arrangement is fundamentally different from the more commonly studied vicinal aminothiols, where the functional groups are on adjacent carbons (a 1,2-relationship). Geminal aminothiols are often highly reactive and are typically considered transient intermediates in chemical reactions rather than stable, isolable products. mdpi.comnih.gov Their chemistry is frequently discussed in the context of prebiotic synthesis, where simple molecules like aldehydes, ammonia (B1221849), hydrogen cyanide, and hydrogen sulfide (B99878) could react to form α-aminonitriles, which can then be converted to α-amino acids or trapped by aminothiols. mdpi.comnih.govrsc.org This reactivity makes them valuable precursors in the synthesis of nitrogen- and sulfur-containing heterocycles, such as thiazolidines. diva-portal.org The reaction of α-aminonitriles with aminothiols like cysteine can lead to the formation of dipeptides, suggesting a potential role for this chemistry in the origin of life. mdpi.comnih.govresearchgate.net
Significance of Long-Chain Alpha-Aminothiols in Contemporary Research
While direct research on 1-aminoundecane-1-thiol is not extensively documented, its potential significance can be inferred from its constituent parts: the long undecyl chain and the reactive α-aminothiol headgroup.
The eleven-carbon chain provides significant lipophilicity and the capacity for strong van der Waals forces, which are known to drive the self-assembly of long-chain molecules on surfaces. This is a well-established principle for long-chain alkanethiols used in the formation of self-assembled monolayers (SAMs).
The geminal aminothiol headgroup is exceptionally reactive. Analogous structures, such as geminal diols, are known to be unstable and readily eliminate a molecule of water to form a corresponding ketone or aldehyde. wikipedia.org Similarly, a geminal aminothiol could be expected to undergo elimination of hydrogen sulfide (H₂S) to form an imine, or elimination of ammonia (NH₃) to form a thioaldehyde. This inherent instability presents a significant challenge for synthesis and isolation but also highlights its potential as a reactive intermediate for constructing more complex molecules. The combination of a long, potentially ordering, alkyl tail with a uniquely reactive, bifunctional headgroup could be of interest for creating novel functional surfaces or for use in complex synthetic pathways, provided the stability challenges could be surmounted.
Nomenclature and Structural Elucidation Considerations for this compound
According to IUPAC nomenclature, the name "this compound" precisely defines the molecule's structure. qmul.ac.uk The parent structure is an eleven-carbon alkane ("undecane"). The suffixes "-amine" and "-thiol" denote the two principal functional groups, and the locant "1-" for both indicates they are attached to the first carbon of the chain. qmul.ac.uk The prefix "gem-" is a common, non-IUPAC descriptor used to emphasize that these groups are on the same carbon. ucla.edumasterorganicchemistry.com
Table 1: Chemical Properties of this compound This table contains computed theoretical values.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₅NS |
| Molecular Weight | 203.39 g/mol |
| IUPAC Name | This compound |
The structural elucidation of this compound would present considerable challenges due to its expected instability. Direct characterization would likely require specialized techniques such as:
Low-temperature spectroscopy: To slow down decomposition pathways, NMR or IR spectroscopy would need to be performed at very low temperatures.
In-situ analysis: Monitoring a reaction designed to produce the compound in real-time without isolation.
Trapping experiments: Reacting the transient this compound with a trapping agent to form a stable derivative, which can then be isolated and characterized. The structure of the original compound is then inferred from the structure of the trapped product.
Mass Spectrometry: High-resolution mass spectrometry could confirm the mass and elemental composition, though fragmentation patterns might be complex due to instability in the gas phase. rsc.org
Overview of Key Research Areas Pertaining to this compound
Given the reactivity profile of the α-aminothiol moiety, research pertaining to this compound would likely focus on its use as a synthetic intermediate rather than an end-product.
Heterocyclic Synthesis: The 1,1-aminothiol structure is a key synthon for various heterocycles. Its reaction with aldehydes or ketones could provide a direct route to substituted thiazolidines, which are five-membered rings containing both sulfur and nitrogen. diva-portal.org Such reactions are often considered "click-type" due to their efficiency and biocompatible conditions. diva-portal.orgthieme-connect.com The long undecyl chain would confer high solubility in organic solvents for these derivatives.
Prebiotic and Polymer Chemistry: The reaction between aminonitriles and aminothiols is a proposed pathway for the formation of peptides on the early Earth. mdpi.comnih.govresearchgate.net Research could investigate whether long-chain α-aminothiols like this compound could participate in similar polymerization reactions, where the long alkyl chain might influence the aggregation and structure of the resulting polymers. nih.gov
Surface Modification: While challenging, if methods to generate and anchor this compound to a surface (e.g., gold) could be developed, it would create a unique functional monolayer. Unlike surfaces made from ω-aminothiols (where the amine and thiol are at opposite ends of the chain), this monolayer would present a geminal amino-thiol group at the surface, offering a dense and highly reactive site for further chemical modification or for studying catalysis on a two-dimensional support.
Structure
3D Structure
Properties
CAS No. |
511538-13-9 |
|---|---|
Molecular Formula |
C11H25NS |
Molecular Weight |
203.39 g/mol |
IUPAC Name |
1-aminoundecane-1-thiol |
InChI |
InChI=1S/C11H25NS/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11,13H,2-10,12H2,1H3 |
InChI Key |
PJHWBEFCLFGUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(N)S |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 1 Aminoundecane 1 Thiol
Nucleophilic Character of Thiolate and Amine Moieties in 1-Aminoundecane-1-thiol
The reactivity of this compound is dominated by the two nucleophilic centers: the sulfur of the thiol and the nitrogen of the amine. The nucleophilicity of these groups is highly dependent on the reaction conditions, particularly the pH of the medium.
The thiol group (R-SH) is subject to deprotonation to form the corresponding thiolate anion (R-S⁻). This equilibrium is governed by the pKa of the thiol group. The thiolate form is a significantly more potent nucleophile than the neutral thiol due to its negative charge and the high polarizability of the large sulfur atom. Generally, thiols are more nucleophilic than alcohols, and thiolates are more nucleopolistic than their corresponding alkoxides.
The amine group (-NH₂) is also nucleophilic due to the lone pair of electrons on the nitrogen atom. When comparing functional groups within the same row of the periodic table, nucleophilicity often parallels basicity, making amines generally more nucleophilic than alcohols. However, when comparing groups from the same column, nucleophilicity increases down the group, making thiols more nucleophilic than alcohols.
In the context of this compound, a competitive reactivity between the thiol/thiolate and the amine can be observed. The relative nucleophilicity is influenced by several factors:
pH: Under basic conditions, the thiol group is deprotonated to the thiolate, which is typically the strongest nucleophile in the molecule. This allows for selective reactions at the sulfur atom. Under acidic conditions, the amine group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺), rendering it non-nucleophilic, while the thiol remains largely protonated and moderately nucleophilic.
Electrophile: The nature of the electrophile can also determine the site of reaction. "Soft" electrophiles tend to react preferentially with the "soft" thiol/thiolate nucleophile, while "hard" electrophiles may favor reaction with the "harder" amine nucleophile, in accordance with Hard and Soft Acid and Base (HSAB) theory.
This pH-dependent differential reactivity allows for selective functionalization of either the thiol or the amine group, making this compound a versatile building block in organic synthesis.
| Moiety | Form | Relative Nucleophilicity | Optimal pH Conditions |
|---|---|---|---|
| Thiol | -SH | Moderate | Neutral to Acidic |
| Thiolate | -S⁻ | High | Basic |
| Amine | -NH₂ | Moderate | Neutral to Basic |
| Ammonium | -NH₃⁺ | Non-nucleophilic | Acidic |
Exploration of Thiol-Based Click Reactions with this compound and its Derivatives
"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, are stereospecific, and proceed under mild conditions. The thiol group of this compound is an excellent participant in several types of click reactions.
The thiol-ene reaction is a robust method for forming carbon-sulfur bonds via the addition of a thiol across a double bond (ene). This reaction can proceed through two primary mechanisms: a free-radical addition or a nucleophilic Michael addition. wikipedia.org
The free-radical pathway is more common for thiol-ene "click" chemistry. It is typically initiated by light or a radical initiator, which generates a thiyl radical (RS•) from the thiol. acsgcipr.org This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. wikipedia.orgacsgcipr.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org The high efficiency and selectivity of this reaction in the presence of other functional groups make it a powerful tool. acsgcipr.org
The Thiol-Michael addition, or thia-Michael reaction, is the 1,4-conjugate addition of a thiol or thiolate to an α,β-unsaturated carbonyl compound, such as an acrylate, maleimide, or vinyl sulfone. nih.govsemanticscholar.org This reaction is typically catalyzed by a base or a nucleophile. researchgate.net
In the base-catalyzed mechanism, the base abstracts the acidic proton from the thiol to generate a highly nucleophilic thiolate anion. researchgate.net The thiolate then attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the thioether adduct. nih.gov This reaction is highly efficient and proceeds under mild conditions, often at room temperature and sometimes without a solvent. nih.gov The reactivity in these additions is dependent on factors such as the pKa of the thiol and the nature of the Michael acceptor. researchgate.net
The thiol group of this compound can also participate in highly efficient ring-opening and addition reactions with epoxides and isocyanates, respectively.
The thiol-epoxy reaction involves the base-catalyzed nucleophilic attack of a thiolate anion on an epoxide ring. rsc.orgmagtech.com.cn This attack results in the ring-opening of the epoxide and the formation of a β-hydroxy thioether. utwente.nlacs.org The reaction is highly efficient and regioselective, with the thiolate typically attacking the least sterically hindered carbon of the epoxide. acs.org A catalytic amount of base is sufficient, as the alkoxide intermediate generated during the reaction is basic enough to deprotonate another thiol molecule, thus propagating the process. utwente.nl
The thiol-isocyanate reaction is an addition reaction where the thiol adds across the C=N bond of the isocyanate group (-N=C=O). acs.orgrsc.org This reaction is typically catalyzed by a tertiary amine and is very rapid and efficient, often proceeding to completion in a short time at room temperature without the need for a solvent. acs.orgacs.org The product of this reaction is a thiourethane (also known as a thiocarbamate). acs.org Unlike some other click reactions, it does not form multiple addition products. acs.org
| Reaction | Reactant | Product Linkage | Typical Conditions |
|---|---|---|---|
| Thiol-Ene | Alkene | Thioether | UV light or radical initiator |
| Thiol-Michael | α,β-unsaturated carbonyl | Thioether | Base or nucleophilic catalyst |
| Thiol-Epoxy | Epoxide | β-hydroxy thioether | Base catalyst |
| Thiol-Isocyanate | Isocyanate | Thiourethane | Base catalyst (e.g., tertiary amine) |
Condensation Reactions Involving the Geminal Aminothiol (B82208) Functionality
The proximate placement of the amine and thiol groups in this compound facilitates intramolecular condensation reactions with suitable electrophiles, leading to the formation of stable heterocyclic structures.
A significant reaction of aminothiols is their condensation with α-aminonitriles. mdpi.com This reaction proceeds in a two-step process. First, the nucleophilic thiol group attacks the electrophilic carbon of the nitrile group. researchgate.net This is followed by an intramolecular cyclization where the amine group attacks the intermediate, leading to the formation of a five-membered thiazoline (B8809763) ring. mdpi.comresearchgate.net
This ring-forming reaction is often faster and more efficient than the simple hydrolysis of the aminonitrile to an amino acid, especially when the aminonitrile is trapped by a species more nucleophilic than water. mdpi.com The reaction rate is influenced by pH, with basic conditions favoring the formation of the more nucleophilic thiolate, leading to a faster ring formation. researchgate.net
The resulting thiazoline ring can be a stable final product or an intermediate. mdpi.com In aqueous environments, the thiazoline can undergo hydrolysis. This hydrolysis opens the ring to form a mercaptoamide, which in the case of starting with an α-aminonitrile and an aminothiol like cysteine, results in the formation of a dipeptide. mdpi.comresearchgate.net This pathway represents a potential route to thiol-containing peptides. mdpi.comnih.gov Theoretical calculations have supported experimental findings, indicating that α-aminonitriles are particularly reactive electrophiles in this condensation. mdpi.comresearchgate.net
Bioorthogonal Reactions for Site-Specific Modifications
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique bifunctional nature of this compound, possessing both a primary amine and a thiol group, makes it a candidate for site-specific modifications of biomolecules through various bioorthogonal ligation strategies. health-articles.netnih.govnih.gov The 1,2-aminothiol motif, in particular, enables specific click-like reactions that are highly efficient under neutral aqueous conditions. iris-biotech.de
Several bioorthogonal reactions are compatible with the aminothiol functionality:
Reaction with Cyanobenzothiazoles (CBT): 1,2-aminothiols readily react with 2-cyanobenzothiazole in a click-like condensation to form a stable thiazoline ring. This reaction is known for its high specificity and rapid kinetics under physiological conditions. iris-biotech.de
Reaction with Cyclopropenones (CPO): These strained cyclic ketones react with 1,2-aminothiols to form 1,4-thiazepan-5-one (B1267140) rings. This transformation is another example of a click-like reaction suitable for biological applications. iris-biotech.de
Reaction with 2-((Alkylthio)(aryl)methylene)malononitrile (TAMM): A highly efficient and specific reaction occurs between 1,2-aminothiols and TAMM derivatives. The mechanism involves a thiol-vinyl sulfide (B99878) exchange, followed by cyclization and elimination to yield a stable 2-aryl-4,5-dihydrothiazole (ADT) product. researchgate.net This reaction is noted for its rapid rate, with some variations reaching rate constants over 10⁴ M⁻¹s⁻¹. researchgate.net
The aminothiol group can be incorporated into peptides or proteins as a non-canonical amino acid or as an N-terminal cysteine, providing a specific handle for these modifications. iris-biotech.deresearchgate.net The long undecane (B72203) chain of this compound can further influence the spatial presentation and local environment of the reactive moiety.
| Reactant | Product Structure | Key Features |
|---|---|---|
| Cyanobenzothiazole (CBT) | Thiazoline Ring | High specificity, rapid kinetics under physiological conditions. iris-biotech.de |
| Cyclopropenone (CPO) | 1,4-Thiazepan-5-one Ring | Click-like reaction, forms a seven-membered heterocyclic ring. iris-biotech.de |
| 2-((Alkylthio)(aryl)methylene)malononitrile (TAMM) | 2-Aryl-4,5-dihydrothiazole (ADT) | Extremely rapid kinetics, unique mechanism involving cyclization-elimination. researchgate.net |
Thiol-Aldehyde-Amine Multicomponent Polymerizations
Multicomponent polymerizations (MCPs) are efficient methods for synthesizing complex polymers in a single step from three or more different monomers. researchgate.net The presence of both a nucleophilic thiol and a primary amine allows this compound to act as a bifunctional monomer in multicomponent systems, particularly those involving aldehydes.
A notable example is the furan-thiol-amine multicomponent reaction. nih.gov In this process, an oxidized furan (B31954) derivative acts as an electrophile that first reacts selectively with a thiol, which is a more potent nucleophile than an amine. This initial 1,4-addition generates a succinaldehyde (B1195056) intermediate. This intermediate is then rapidly trapped by an amine, leading to the formation of a stable N-pyrrole heterocycle. nih.gov
When applied to polymerization, a bifunctional furan monomer could react with this compound. The reaction would proceed via a sequential and chemoselective mechanism:
The thiol group of this compound adds to the activated furan monomer.
The amine group of a second this compound molecule then reacts with the intermediate formed in the first step, leading to chain growth.
This strategy allows for the creation of functional polymers under mild, often physiological conditions, without the need for catalysts. nih.gov The resulting polymer backbone would incorporate the stable pyrrole (B145914) linkage and feature the long undecyl side chains originating from the aminothiol monomer.
| Component | Role | Reaction Step |
|---|---|---|
| This compound | Bifunctional Monomer (Thiol Source) | Initial nucleophilic 1,4-addition to the electrophile. nih.gov |
| Aldehyde/Furan-based Monomer | Electrophile | Reacts first with the thiol to form an intermediate. nih.gov |
| This compound | Bifunctional Monomer (Amine Source) | Traps the intermediate, leading to heterocycle formation and chain propagation. nih.gov |
Kinetic and Thermodynamic Aspects of this compound Reactivity
The reactivity of this compound is governed by the distinct kinetic and thermodynamic properties of its thiol and amine functional groups. Both groups are nucleophilic, but their reactivity is highly dependent on the reaction conditions (e.g., pH) and the nature of the electrophile.
Thiol Reactivity: The thiol group (R-SH) is a relatively weak acid and can be deprotonated to form a more nucleophilic thiolate anion (R-S⁻). The rate of thiol-based reactions, such as Michael additions to α,β-unsaturated carbonyls, is often dependent on the concentration of the thiolate. nih.govrsc.org However, detailed kinetic studies on the addition of thiols to acrylamides have shown that the reaction rate can be relatively insensitive to the nucleophilicity of the thiolate, suggesting that proton transfer steps in the mechanism can be rate-influencing. researchgate.net Density functional theory (DFT) calculations on reversible thiol additions to Michael acceptors show that electron-withdrawing groups on the acceptor stabilize the anionic transition state, affecting both the forward and reverse reaction rates. nih.gov
Amine Reactivity: The primary amine group is also nucleophilic and its reactivity is similarly pH-dependent. At low pH, the amine is protonated (R-NH₃⁺), rendering it non-nucleophilic. The free amine (R-NH₂) is the reactive species in reactions like Schiff base formation with aldehydes or Michael additions. Kinetic models for reactions involving amines, such as with epoxy oligomers, are often complex, involving multiple steps and potential catalysis by the amine itself or other species. semanticscholar.org
For this compound, a competitive reactivity profile is expected. In reactions with electrophiles like α,β-unsaturated carbonyls, the thiolate is generally a more potent nucleophile than the neutral amine, suggesting the thiol would react preferentially, especially at neutral to slightly basic pH where a significant population of thiolate exists. nih.gov
| Reaction Type | Functional Group | Key Kinetic Influences | Thermodynamic Considerations |
|---|---|---|---|
| Thiol-Michael Addition | Thiol/Thiolate | pH (thiolate concentration), structure of the Michael acceptor, solvent polarity. nih.govrsc.org | Often thermodynamically favorable; reversibility depends on the stability of the adduct. nih.gov |
| Schiff Base Formation | Amine | pH (protonation of amine vs. catalysis), steric hindrance, nature of the carbonyl. | Reversible reaction; equilibrium driven by removal of water. |
| Amine-Epoxy Addition | Amine | Amine basicity, steric effects, presence of catalysts (e.g., tertiary amines). semanticscholar.org | Generally irreversible and exothermic. |
Influence of Alkyl Chain Length on Aminothiol Reactivity Profiles
The length of the alkyl chain in aminothiols has a profound impact on their reactivity, particularly in processes involving surface interactions and self-assembly. The undecyl (C11) chain of this compound imparts properties that are distinct from those of short-chain aminothiols like cysteamine (B1669678) (C2).
A comparative study on the adsorption of aminothiols on gold (Au(111)) surfaces revealed significant differences based on chain length. nih.gov
Self-Assembly and Ordering: The long-chain aminothiol (mercaptoundecylamine, C11) produces better-ordered self-assembled monolayers (SAMs). The intermolecular van der Waals interactions between the long alkyl chains are the primary driving force for the self-assembly process. This leads to a higher degree of organization compared to short-chain aminothiols, where such interactions are minimal. nih.gov
Adsorption Mechanism and Strength: For short-chain aminothiols like cysteamine, the thiol-gold interface dominates the adsorption behavior. The adsorption is stronger and resembles a single-molecule process rather than a cooperative self-assembly. This strong interaction can even lead to the reconstruction of the gold surface, extracting gold atoms to form adatom/vacancy combinations. nih.gov In contrast, for long-chain aminothiols, the inter-chain interactions restrict the influence of the sulfur-gold interface, leading to a more defined and less disruptive assembly. nih.gov
Physical and Thermal Properties: In other molecular systems, increasing the alkyl chain length has been shown to influence thermal properties, phase transition temperatures, and self-diffusion coefficients. mdpi.comnih.gov Longer chains generally lead to more structured domains and can lower self-diffusion coefficients due to increased mass and intermolecular interactions. nih.gov This principle suggests that the reactivity of this compound in condensed phases or at interfaces will be modulated by the organization and dynamics of its long alkyl chain.
| Property | Short-Chain Aminothiol (e.g., Cysteamine, C2) | Long-Chain Aminothiol (e.g., this compound, C11) |
|---|---|---|
| SAM Ordering | Less ordered. nih.gov | Higher degree of order and organization. nih.gov |
| Primary Driving Force for Assembly | Thiol-gold interface interaction. nih.gov | Intermolecular alkyl chain (van der Waals) interactions. nih.gov |
| Adsorption Strength on Au(111) | Stronger adsorption. nih.gov | Relatively weaker adsorption. nih.gov |
| Effect on Au(111) Surface | Can induce surface reconstruction (adatom/vacancy formation). nih.gov | Restricted influence on the surface due to organized assembly. nih.gov |
| Adsorption Mechanism | Closer to single-molecule adsorption. nih.gov | True self-assembly process. nih.gov |
Coordination Chemistry of 1 Aminoundecane 1 Thiol
Ligand Design Principles for Alpha-Aminothiols
The design of alpha-aminothiols like 1-aminoundecane-1-thiol as effective ligands is guided by several key principles rooted in their structural and electronic properties. The presence of two distinct donor atoms, the soft sulfur of the thiol group and the harder nitrogen of the amino group, allows for a range of coordination behaviors. The long undecane (B72203) chain in this compound introduces significant steric bulk and lipophilicity, which can influence the geometry and solubility of the resulting metal complexes.
The design of ligands often involves considering the chelate effect, where a ligand binds to a metal ion through two or more donor atoms, forming a stable ring structure. ebsco.comwhoi.edu This effect generally leads to enhanced thermodynamic stability compared to complexes with monodentate ligands. whoi.edu For alpha-aminothiols, the formation of a five-membered chelate ring involving the nitrogen and sulfur atoms is a common and favorable coordination mode. wikipedia.org The specific design of the ligand, including the length and nature of the carbon backbone, can be tailored to control the properties of the metal complex for applications ranging from catalysis to materials science. bohrium.com
Chelation and Coordination Modes of Aminothiols with Metal Centers
Aminothiols, including this compound, can coordinate to metal centers in several ways, primarily dictated by the nature of the metal ion, the reaction conditions, and the ligand's own structural features. wikipedia.orgresearchgate.net
Monodentate, Chelating, and Bridging Interactions
Aminothiol (B82208) ligands can exhibit a variety of coordination modes:
Monodentate: The ligand binds to the metal center through only one of its donor atoms, either the nitrogen or the sulfur. researchgate.netidc-online.com For instance, in triorganotin(IV) complexes with aminothiols, the ligand often acts in a monodentate fashion in non-coordinating solvents. researchgate.net
Chelating: The ligand binds to the same metal center through both the nitrogen and sulfur atoms, forming a stable chelate ring. ebsco.comresearchgate.netlibretexts.org This bidentate chelation is a very common mode of coordination for aminothiols and contributes significantly to the stability of the resulting complexes. whoi.eduresearchgate.net Dialkyltin(IV) chloro complexes with aminothiols, for example, often feature a chelating aminothiol ligand. researchgate.net
Bridging: The ligand can bridge two different metal centers. This can occur in various ways, for instance, with the sulfur atom bridging two metals, or with the nitrogen and sulfur atoms coordinating to different metal ions. This mode of interaction can lead to the formation of polynuclear complexes or coordination polymers. researchgate.netuh.edu
The specific coordination mode adopted can often be influenced by subtle changes in the reaction conditions or the substituents on the ligand or metal.
Influence of Steric and Electronic Factors on Coordination Geometry
The geometry of the coordination complex formed with an aminothiol ligand is a delicate balance of steric and electronic factors. numberanalytics.comamazonaws.com
Steric Factors: The size of the metal ion and the bulkiness of the ligands play a crucial role in determining the coordination number and geometry. libretexts.org In the case of this compound, the long undecyl chain introduces significant steric hindrance, which can influence how the ligand approaches and binds to the metal center. This steric bulk may favor lower coordination numbers or specific spatial arrangements of the ligands to minimize repulsive interactions. numberanalytics.com The coordination geometry around a metal ion is significantly influenced by the spatial arrangement of its ligands. numberanalytics.comrsc.org
Electronic Factors: The electronic properties of both the metal and the donor atoms of the ligand are also critical. The nature of the metal-ligand bond is essentially a Lewis acid-base interaction, with the metal acting as a Lewis acid and the ligand as a Lewis base. idc-online.com The thiol group is a soft donor, preferring to bind to soft metal ions, while the amino group is a harder donor, favoring harder metal ions. This difference in donor preference can influence the coordination mode and the stability of the complex. The interplay between steric and electronic effects ultimately dictates the final coordination geometry, which can range from tetrahedral and square planar to octahedral and more complex arrangements. libretexts.orgrsc.org The electronic configuration of the central metal atom and its ligands can also impact steric effects. numberanalytics.com
Complexation with Transition and Main Group Metals
The versatile nature of aminothiol ligands allows them to form complexes with a wide range of metals, including both transition and main group elements. The following sections provide specific examples of such complexes.
Organotin(IV) Complexes
Organotin(IV) compounds have been shown to form a variety of complexes with aminothiol ligands. researchgate.netrsc.org The coordination behavior in these complexes is highly dependent on the nature of the organotin moiety and the aminothiol.
For example, studies on organotin(IV) cysteamine (B1669678) complexes have revealed that the aminothiol can act as a monodentate, chelating, or bridging ligand based on spectroscopic evidence. researchgate.net Triorganotin(IV) complexes of the type [SnR3(SCH2CH2NR'2)] are typically monomeric, with the aminothiol ligand binding in a monodentate fashion through the sulfur atom in non-coordinating solvents. researchgate.net In contrast, dialkyltin(IV) chloro complexes, such as [SnR2Cl(SCH2CH2NR'2)], are generally monomeric with the aminothiol acting as a chelating ligand, although N,N-dialkylation can hinder the nitrogen ligation. researchgate.net
The coordination geometry around the tin atom in these complexes is often determined by techniques like 119Sn NMR spectroscopy. researchgate.netmdpi.com For instance, in some diorganotin complexes, a tetrahedral coordination geometry is supported in non-coordinating solvents. researchgate.net
Below is a table summarizing the coordination modes observed in some organotin(IV) aminothiol complexes:
| Organotin(IV) Moiety | Aminothiol Ligand Type | Observed Coordination Mode |
| Triorganotin(IV) (e.g., SnR3) | Cysteamine derivatives | Monodentate |
| Diorganotin(IV) (e.g., SnR2Cl) | Cysteamine derivatives | Chelating |
This table is a generalized representation based on available literature on organotin(IV) aminothiol complexes.
Gallium and Indium Complexes of Bis(aminothiol) Ligands
Gallium(III) and indium(III) also form stable complexes with aminothiol ligands, particularly with bis(aminothiol) ligands that have an N2S2 donor set. acs.orgacs.orgcapes.gov.br These complexes are of interest in various fields, including radiopharmaceutical chemistry.
Studies have shown that the coordination geometry around the d10 metal ions Ga(III) and In(III) is influenced by the steric requirements of both the tetradentate N2S2 ligand and any ancillary ligands present in the complex. acs.orgacs.org X-ray crystallography has been instrumental in determining the structures of these complexes. For example, complexes with the general formula M(N2S2)R (where M = Ga, In) have been synthesized and structurally characterized. acs.orgacs.orgacs.org
Proton NMR and HPLC studies have demonstrated that these metal-N2S2 ligand complexes are generally stable in solution. acs.orgacs.org The thermodynamic stability of these complexes is an important factor, and it has been observed that the stability can be influenced by structural modifications to the ligand, such as the introduction of gem-dimethyl groups. capes.gov.br Molecular modeling is also employed to understand the factors affecting complex stability. capes.gov.br
The following table provides examples of crystallographic data for Gallium and Indium complexes with a bis(aminothiol) ligand (BAT-TM):
| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) |
| GaCl(BAT-TM) | C10H22ClGaN2S2 | Pnma | 12.387(4) | 21.116(6) | 5.986(2) |
| InCl(BAT-TM) | C10H22ClInN2S2 | Pnma | 12.968(9) | 29.29(1) | 5.866(2) |
| InNCS(BAT-TM) | C11H24ClInN3S3 | Pbca | 11.812(3) | 11.679(3) | 24.238(9) |
| In(O,O'-O2CC6H5)(BAT-TM) | C19H29O2InN2S2 | P21/n | 10.783(2) | 18.708(4) | 12.335(4) |
Data sourced from Zheng et al. (1996). acs.org
Other Metal-Aminothiol Coordination Compounds
The ability of the aminothiol functional group to act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms, leads to the formation of stable chelate rings. nih.govlibretexts.org This chelating effect enhances the stability of the resulting complexes compared to those formed with monodentate ligands. libretexts.org Research has demonstrated the formation of coordination compounds between various aminothiols and a broad spectrum of metals, including transition metals and Group 13 elements.
For instance, gallium (Ga) and indium (In) have been shown to form stable complexes with N₂S₂ aminothiol ligands. acs.org The coordination geometry around these d¹⁰ metal ions can be influenced by the steric demands of the specific ligand used. acs.org Similarly, metals like niobium (Nb) and tantalum (Ta) form chelates with ligands such as 2-aminothiophenol, where the ligand behaves as a mononegative bidentate donor. orientjchem.org
Transition metals are particularly well-represented in aminothiol coordination chemistry. Copper (Cu) and rhenium (Re) complexes with bis(aminoethanethiol) ligands have been synthesized and characterized. acs.org Other studies have reported on complexes of copper(II), nickel(II), zinc(II), cadmium(II), and tin(II) with aminothiol-triazole ligands. nih.govresearchgate.net These studies highlight the versatility of the aminothiol moiety in forming stable five-membered rings upon coordination. nih.gov The general structure of these complexes involves the metal ion being chelated by the nitrogen and sulfur atoms of the aminothiol ligand.
Table 1: Examples of Metal-Aminothiol Coordination Compounds
| Metal Ion | Aminothiol Ligand Type | Coordination Environment | Reference |
|---|---|---|---|
| Gallium(III), Indium(III) | Tetradentate N₂S₂ ligands | Influenced by ligand sterics | acs.org |
| Niobium(V), Tantalum(V) | 2-Aminothiophenol | Mononegative bidentate (N, S) | orientjchem.org |
| Copper(II), Rhenium(V) | Bis(aminoethanethiol) | N₂S₂ coordination | acs.org |
| Copper(II), Nickel(II), Zinc(II), Cadmium(II), Tin(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Bidentate (N, S) chelation forming a five-membered ring | nih.gov |
| Iron(II) | Bis(thiolate) N-heterocyclic carbene (SCS) | Pincer ligand coordination | nih.gov |
Spectroscopic Elucidation of Metal-Aminothiol Coordination Structures (e.g., NMR, IR)
Spectroscopic techniques are indispensable for characterizing the structure of metal-aminothiol complexes and confirming the coordination of the ligand to the metal center. researchgate.net Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.
Infrared (IR) Spectroscopy
IR spectroscopy provides direct evidence of coordination by monitoring the vibrational frequencies of the functional groups involved in bonding. libretexts.org Upon complexation of an aminothiol ligand like this compound:
ν(S-H) band: The stretching vibration of the thiol group (typically around 2550-2600 cm⁻¹) is expected to disappear upon deprotonation and coordination to the metal ion. orientjchem.org
ν(N-H) bands: The symmetric and asymmetric stretching vibrations of the amine group (typically in the 3300-3500 cm⁻¹ region) often shift to lower frequencies, indicating the involvement of the nitrogen's lone pair in the coordinate bond. orientjchem.orgimpactfactor.org
New bands: The formation of new bonds between the metal and the ligand gives rise to new vibrational modes at lower frequencies in the far-IR region. These are assigned to the metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) stretching vibrations. orientjchem.org For example, in niobium and tantalum complexes with 2-aminothiophenol, M-S bands were observed at 315-320 cm⁻¹ and M-N bands at 490-500 cm⁻¹. orientjchem.org
The shifts in the carboxylate stretching frequencies in amino acid complexes have also been extensively used to determine coordination modes. nih.gov A similar principle applies to the functional groups in aminothiols.
Table 2: Typical IR Spectral Changes upon Aminothiol Coordination
| Vibrational Mode | Typical Frequency (Free Ligand) | Change upon Complexation | Reason |
|---|---|---|---|
| ν(S-H) Stretch | ~2550 cm⁻¹ | Disappears | Deprotonation and M-S bond formation. orientjchem.org |
| ν(N-H) Stretch | ~3300-3500 cm⁻¹ | Shifts to lower frequency (red shift) | Coordination of N lone pair to the metal. orientjchem.org |
| ν(M-N) Stretch | N/A | Appears (~400-500 cm⁻¹) | Formation of metal-nitrogen bond. orientjchem.org |
| ν(M-S) Stretch | N/A | Appears (~300-400 cm⁻¹) | Formation of metal-sulfur bond. orientjchem.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of diamagnetic metal complexes in solution. nih.gov For an aminothiol complex:
¹H NMR: The proton signals of the ligand are affected by coordination. The signal for the thiol proton (-SH) disappears upon deprotonation and complexation. orientjchem.org The resonances for protons on the carbon atoms adjacent to the nitrogen and sulfur atoms (the α-protons) typically experience a downfield shift due to the electron-withdrawing effect of the coordinated metal ion. orientjchem.org In some cases, paramagnetically shifted resonances can be observed for paramagnetic complexes. nih.gov
¹³C NMR: Similar to ¹H NMR, the carbon signals near the coordination sites will shift upon complexation, providing further evidence of the ligand's binding mode. researchgate.net
Metal NMR: For NMR-active metal nuclei (e.g., ²⁷Al, ⁶⁹/⁷¹Ga, ¹¹⁵In), the chemical shift and signal line width are highly sensitive to the symmetry and nature of the coordination environment, making it a powerful tool for structural elucidation. core.ac.uk
Table 3: Expected ¹H NMR Spectral Changes for this compound upon Complexation
| Proton | Expected Chemical Shift (Free Ligand) | Change upon Complexation | Reason |
|---|---|---|---|
| -SH | Variable (~1-2 ppm) | Signal disappears | Deprotonation and coordination. orientjchem.org |
| -NH₂ | Variable, broad | Shift and/or broadening | Involvement in coordination and exchange processes. orientjchem.org |
| -CH(SH)(NH₂) | ~2.5-3.5 ppm | Downfield shift | Deshielding effect from the coordinated metal center. orientjchem.org |
Solution-Phase Stability and Speciation of Aminothiol Metal Complexes
The stability of metal complexes in solution is a critical aspect of their chemistry, governing their formation and reactivity. researchgate.net The stability of aminothiol complexes is influenced by several factors, leading to potentially complex solution-phase behavior.
Thermodynamic Stability and the Chelate Effect
Factors Influencing Stability and Speciation
The stability and the types of species present in solution depend on several interconnected factors:
pH: The pH of the solution is crucial as it dictates the protonation state of both the amine and thiol groups. Complexation typically involves the deprotonation of the thiol group and sometimes the amine group, so stability is often pH-dependent. mdpi.com
Nature of the Metal Ion: The stability of the complex is strongly influenced by the properties of the metal ion, such as its charge, size, and its classification as a hard or soft acid according to the Hard and Soft Acids and Bases (HSAB) principle. Thiol sulfur is a soft base and will form more stable complexes with soft acid metal ions (e.g., Cu⁺, Ag⁺, Hg²⁺, Cd²⁺). The amine nitrogen is a harder base, allowing for coordination with a wider range of borderline and hard metal ions.
Ligand Structure: The specific structure of the aminothiol ligand, including the length of the alkyl chain in a compound like this compound, can introduce steric effects that influence coordination geometry and stability. acs.org
Solution Speciation: In solution, it is not uncommon for multiple complex species to exist in equilibrium. acs.org For example, proton NMR studies of certain gallium and indium N₂S₂ complexes in polar solvents revealed the presence of two distinct metal-ligand complexes in solution. acs.org Similarly, solution studies of iron complexes with pincer-type aminothiol ligands have shown evidence of multiple species present in frozen THF solutions. nih.gov The interconversion between different species can be influenced by factors like solvent, temperature, and the concentration of reactants. mdpi.com
Table 4: Factors Affecting the Stability of Aminothiol Metal Complexes in Solution
| Factor | Influence on Stability and Speciation |
|---|---|
| Chelate Effect | Significantly increases thermodynamic stability compared to monodentate analogues. libretexts.org |
| pH of Solution | Determines the protonation state of the -SH and -NH₂ groups, affecting their ability to coordinate. mdpi.com |
| Metal Ion Properties | Lewis acidity (hard/soft character), ionic radius, and charge influence the strength of M-S and M-N bonds. |
| Solvent | The polarity and coordinating ability of the solvent can affect complex stability and the equilibrium between different species. acs.org |
| Temperature | Can shift equilibria between different species in solution. mdpi.com |
Interfacial Phenomena and Surface Science of 1 Aminoundecane 1 Thiol
Adsorption Mechanisms of Long-Chain Aminothiols on Solid Substrates
The adsorption of long-chain aminothiols onto solid substrates is a phenomenon driven by a combination of strong headgroup-substrate interactions and weaker, yet crucial, intermolecular forces. uh.edu The process is a classic example of self-assembly, where molecules spontaneously organize into well-ordered structures. sigmaaldrich.com
The initial and most significant driving force for the adsorption of aminothiols on substrates like gold is the strong chemical affinity between the sulfur of the thiol headgroup and the metal surface. uh.edusigmaaldrich.com This interaction is a prime illustration of the hard and soft acids and bases (HSAB) theory, where both gold and sulfur are considered "soft," leading to a strong and stable interaction. researchgate.net The chemisorption of the thiol headgroup to the substrate is the most energetic and critical step in the formation of the monolayer. uh.edu
Thiol-Gold Interface Interactions and Surface Reconstruction Phenomena
The interaction at the thiol-gold interface is a complex process that can lead to the reconstruction of the gold surface. nih.govdntb.gov.ua Studies comparing short-chain and long-chain aminothiols, such as cysteamine (B1669678) (two carbon atoms) and mercaptoundecylamine (eleven carbon atoms), have shown that the length of the alkyl chain plays a crucial role in the nature of this interaction and the resulting surface morphology. nih.govdntb.gov.uaresearchgate.net
While long-chain aminothiols form well-ordered self-assembled monolayers, shorter-chain aminothiols tend to adsorb more strongly and can induce surface reconstruction by extracting gold atoms from the surface. nih.govdntb.gov.ua This process can lead to the formation of adatom/vacancy combinations. nih.govdntb.gov.ua In the case of short-chain aminothiols, the thiol-gold interaction dominates the assembly process, which is closer to single-molecule adsorption than true self-assembly. nih.govdntb.gov.ua
Formation and Characterization of Self-Assembled Monolayers (SAMs) of 1-Aminoundecane-1-thiol
The formation of SAMs from this compound on a gold substrate is a spontaneous process that occurs when a clean gold surface is exposed to a dilute solution of the thiol. sigmaaldrich.com The process can be divided into two main stages: an initial, rapid adsorption of the thiol molecules onto the surface, followed by a slower organization phase where the molecules arrange themselves into a highly ordered, crystalline-like monolayer. diva-portal.org This slower reorganization, which can take several hours, is crucial for achieving a well-ordered film as the molecules seek to reach a thermodynamic equilibrium. sigmaaldrich.comdiva-portal.org
The stability of the resulting SAM is a consequence of both the strong covalent bond between the sulfur and gold atoms and the collective van der Waals forces between the undecane (B72203) chains. researchgate.net The long alkyl chain of this compound contributes significantly to the stability of the monolayer. researchgate.net
Characterization of these SAMs is typically performed using a variety of surface-sensitive techniques. uba.ar X-ray photoelectron spectroscopy (XPS) is used to confirm the chemical composition of the monolayer and to study the binding environment of the sulfur atoms at the gold interface. nih.govdntb.gov.uauba.ar Electrochemical methods such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to assess the packing density and barrier properties of the SAM. uba.ar Scanning probe microscopy techniques, particularly scanning tunneling microscopy (STM) and atomic force microscopy (AFM), provide direct visualization of the monolayer's structure and organization at the molecular level. wikipedia.org
Structural Organization and Order within Aminothiol (B82208) SAMs
Self-assembled monolayers of long-chain aminothiols like this compound on gold surfaces exhibit a high degree of structural order. nih.govdntb.gov.ua The molecules in the monolayer are densely packed and adopt a well-defined orientation. sigmaaldrich.com A typical alkanethiol monolayer on a gold (111) surface forms a (√3 × √3)R30° structure, with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal. sigmaaldrich.com This tilt allows for the optimization of the van der Waals interactions between the adjacent hydrocarbon chains, which is a key factor in the formation of a stable and well-ordered monolayer. sigmaaldrich.com
The terminal amino group of this compound introduces specific properties to the surface of the SAM. The chemical nature of this terminal group can influence the packing and ordering of the monolayer through electrostatic interactions and hydrogen bonding. uh.edu The order within the SAMs, particularly the content of trans conformers in the alkyl chains, has been correlated with the apparent surface pKa values. uba.ar
The table below summarizes the key structural features of a typical alkanethiol SAM on a gold surface.
| Feature | Description |
| Arrangement | Crystalline-like, ordered monolayer |
| Packing Structure on Au(111) | (√3 × √3)R30° |
| Alkyl Chain Tilt Angle | Approximately 30° from the surface normal |
| Driving Forces for Order | van der Waals interactions between alkyl chains |
| Terminal Group Influence | Can affect packing and surface properties through electrostatic interactions and hydrogen bonding |
Influence of Alkyl Chain Length on SAM Formation and Stability
The length of the alkyl chain is a critical parameter that significantly influences the formation, structure, and stability of aminothiol SAMs. nih.govdntb.gov.uanih.gov As the chain length increases, the cumulative van der Waals interactions between the methylene (B1212753) units of adjacent molecules become stronger, leading to more stable and better-ordered monolayers. researchgate.netnih.gov A well-ordered monolayer typically forms when the alkane chain has at least 10 carbon atoms. sigmaaldrich.com
Studies comparing aminothiols with different chain lengths have demonstrated that long-chain aminothiols produce more ordered SAMs than their short-chain counterparts. nih.govdntb.gov.ua This is because the increased interchain interactions in longer chains drive the system towards a higher level of self-assembly and organization. nih.govdntb.gov.ua In contrast, for short-chain thiols, the interaction with the gold substrate is the dominant factor, leading to a less organized layer that is more akin to single-molecule adsorption. nih.govdntb.gov.ua
The stability of the SAM is also directly related to the chain length. The increased van der Waals forces in longer chains result in a higher desorption energy, making the monolayer more robust and thermally stable. researchgate.net
The following table summarizes the effect of alkyl chain length on the properties of aminothiol SAMs.
| Property | Short Alkyl Chain | Long Alkyl Chain (e.g., undecane) |
| Driving Force | Thiol-gold interface interaction | Inter-chain van der Waals interactions |
| Adsorption Strength | Stronger | Weaker per molecule, but collectively strong |
| Surface Reconstruction | More likely to induce surface reconstruction | Less influence on surface reconstruction |
| SAM Order | Less ordered, more defects | Highly ordered, crystalline-like |
| Stability | Less stable | More stable |
Surface Functionalization Strategies Utilizing this compound
The presence of a terminal amino group makes this compound a versatile molecule for surface functionalization. The thiol group provides a strong anchor to gold and other noble metal surfaces, while the exposed amino group can be used for further chemical modifications or to control the surface properties. This allows for the creation of surfaces with tailored chemical and physical characteristics for a wide range of applications.
The amino group can be protonated or deprotonated depending on the pH of the surrounding environment, which allows for control over the surface charge. This is particularly useful in applications such as biosensing, where the electrostatic interaction with charged biomolecules is important. uba.ar Furthermore, the amino group can serve as a reactive site for the covalent attachment of other molecules, such as fluorescent dyes, proteins, or DNA, enabling the creation of complex, multifunctional surfaces. biomedres.us
Functionalization of Metallic Nanoparticles (e.g., Gold Nanoparticles)
This compound is extensively used for the functionalization of metallic nanoparticles, particularly gold nanoparticles (AuNPs). biomedres.usopenbiotechnologyjournal.com The thiol group readily binds to the surface of the AuNPs, forming a protective self-assembled monolayer that prevents aggregation and provides stability in solution. openbiotechnologyjournal.com The terminal amino groups of the monolayer impart a positive surface charge to the nanoparticles, creating cationic AuNPs. openbiotechnologyjournal.com
The functionalization of AuNPs with this compound is a straightforward process that can be achieved by adding the thiol to a solution of pre-synthesized AuNPs or by including it in the synthesis mixture. openbiotechnologyjournal.com The resulting amine-functionalized AuNPs have a wide range of applications in fields such as nanomedicine, diagnostics, and catalysis. biomedres.us For example, the positive charge of the nanoparticles can facilitate their interaction with negatively charged biological molecules like DNA, making them suitable for applications in gene delivery. openbiotechnologyjournal.com
The table below outlines the key aspects of functionalizing gold nanoparticles with this compound.
| Aspect | Description |
| Binding Mechanism | Chemisorption of the thiol group onto the gold nanoparticle surface |
| Resulting Surface | A self-assembled monolayer of this compound |
| Surface Charge | Positive due to the terminal amino groups |
| Key Advantage | Provides stability to the nanoparticles and a functional handle for further modification |
| Example Application | Gene delivery due to electrostatic interaction with DNA |
Surface Modification of Carbon Nanotubes
The functionalization of carbon nanotubes (CNTs) with this compound is a key strategy to enhance their properties for various applications, including gas sensing and advanced composite materials. This modification is typically achieved by forming self-assembled monolayers (SAMs) of the aminothiol onto the CNT surface, often decorated with metal nanoparticles like platinum (Pt) and palladium (Pd). mdpi.com The thiol group of this compound exhibits a strong affinity for these metal nanoparticles, leading to the formation of stable SAMs on the CNT surface. mdpi.com
This surface modification significantly improves the dispersion of CNTs in various solvents and polymer matrices, a crucial step in overcoming their inherent hydrophobicity and tendency to agglomerate. wikipedia.org The covalent attachment of functional groups, such as the amino group of this compound, can alter the electronic properties of the CNTs by disrupting the sp2 hybridization of the carbon atoms. wikipedia.org However, non-covalent functionalization through π-π stacking and electrostatic interactions is also a viable method that preserves the intrinsic electronic structure of the CNTs. wikipedia.org
The introduction of the terminal amino group provides a reactive site for further chemical modifications, opening up possibilities for creating highly specific and sensitive sensor platforms. mdpi.comrsc.org For instance, the amine functionality can enhance the sensitivity of CNT-based gas sensors by providing specific interaction sites for target gas molecules. mdpi.com Studies have shown that CNTs functionalized with 11-amino-1-undecanethiol (B1244797) exhibit a greater sensing response compared to bare metal-decorated nanotubes due to the increased concentration of surface species available for interaction with gases. mdpi.com
The process of functionalization can be confirmed through various characterization techniques. Fourier-transform infrared spectroscopy (FTIR) is used to identify the characteristic peaks of the functional groups introduced onto the CNT surface. mdpi.comnih.gov For example, the presence of amino groups can be confirmed by specific vibrational bands. mdpi.com Transmission electron microscopy (TEM) is employed to visualize the morphology of the functionalized CNTs and the distribution of metal nanoparticles. mdpi.com
Table 1: Functionalization of Carbon Nanotubes with this compound
| Parameter | Description | Reference |
|---|---|---|
| Functionalization Method | Formation of self-assembled monolayers (SAMs) on metal-decorated CNTs. | mdpi.com |
| Interacting Groups | Thiol group of this compound with metal nanoparticles (Pt, Pd) on CNTs. | mdpi.com |
| Key Benefit | Enhanced gas sensitivity and dispersion of CNTs. | mdpi.comwikipedia.org |
Modification of Silicon/Silicon Dioxide Substrates
The modification of silicon (Si) and silicon dioxide (SiO₂) substrates with this compound is a critical process in the development of biosensors, molecular electronics, and other advanced materials. sigmaaldrich.com The formation of well-ordered self-assembled monolayers (SAMs) on these surfaces allows for precise control over their chemical and physical properties. sigmaaldrich.com
For silicon dioxide surfaces, the most common method for attaching aminothiols involves silanization, where organosilanes with terminal amino or thiol groups react with the hydroxyl groups on the SiO₂ surface. nih.gov While direct attachment of this compound to SiO₂ is less common, aminosilanes are frequently used to introduce amine functionalities. acs.org These amine groups can then be further modified, for example, to immobilize biomolecules for biosensing applications. ihp-microelectronics.com
On oxide-free silicon surfaces, direct covalent attachment of molecules can be achieved through hydrosilylation, forming stable Si-C bonds. sigmaaldrich.comihp-microelectronics.com This method offers greater stability compared to siloxane bonds on SiO₂. The terminal functional groups of the SAM, such as the amino group of this compound, can then be used to tailor the surface properties, for instance, to control wettability or to act as anchor points for subsequent molecular assembly. sigmaaldrich.com
The quality and structure of the resulting monolayers are crucial for their performance. Techniques such as X-ray photoelectron spectroscopy (XPS) are used to confirm the chemical composition of the modified surface, while ellipsometry and contact angle measurements provide information about the thickness and hydrophobicity of the monolayer, respectively. sigmaaldrich.comscience.gov
Table 2: Modification of Silicon/Silicon Dioxide with Aminothiols
| Substrate | Modification Method | Key Features | Applications | Reference |
|---|---|---|---|---|
| Silicon Dioxide (SiO₂) | Silanization with aminosilanes. | Formation of Si-O-Si bonds. | Biosensors, protein immobilization. | nih.govacs.org |
Cell Surface Engineering Platforms via Aminothiol Moieties
Cell surface engineering utilizing aminothiol moieties has emerged as a powerful tool for a variety of biomedical applications, including targeted drug delivery, cell-based therapies, and fundamental studies of cellular processes. nih.govrsc.org The unique reactivity of the aminothiol group allows for its covalent attachment to the cell surface through various chemical strategies.
One prominent approach involves the reaction of the thiol group with maleimide-functionalized molecules that have been incorporated into the cell membrane. researchgate.netwilhelm-lab.com This "thiol-maleimide click chemistry" is highly efficient and proceeds under physiological conditions, making it suitable for modifying living cells. wilhelm-lab.com Another strategy utilizes the reaction between the 1,2-aminothiol functionality and specific reagents like ((alkylthio)(aryl)methylene)malononitrile (TAMM) for site-specific protein labeling on the cell surface. nih.govacs.org This method offers high reaction rates and can be used for multiplexed labeling of different cell surface proteins. acs.org
Furthermore, aminothiol-containing molecules can be conjugated to cell surfaces that have been chemically modified to present aldehyde groups. nih.govrsc.org This is often achieved by mild oxidation of cell surface glycans. The subsequent reaction with the aminothiol forms a stable thiazolidine (B150603) linkage, effectively tethering the molecule of interest to the cell. rsc.org
These cell surface engineering platforms enable the attachment of a wide range of functionalities, from small molecule drugs and imaging agents to large proteins and nanoparticles. rsc.orgresearchgate.net For example, modifying cell surfaces with specific targeting ligands can enhance the delivery of therapeutic nanoparticles to diseased tissues. researchgate.net The ability to precisely control the chemical composition of the cell surface opens up new avenues for designing "smart" cells with enhanced therapeutic or diagnostic capabilities.
Advanced Analytical Techniques for Interfacial Characterization
A suite of advanced analytical techniques is employed to thoroughly characterize the interfacial properties of surfaces modified with this compound. These techniques provide crucial information on the chemical composition, molecular orientation, and surface charge of the functionalized materials.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the atoms on a modified surface. researchgate.net For aminothiol monolayers, XPS can confirm the presence of nitrogen from the amino group and sulfur from the thiol group. researchgate.netrsc.org High-resolution XPS spectra of the N 1s region can distinguish between free amine groups (-NH₂) and protonated amine groups (-NH₃⁺), providing insights into the surface chemistry and reactivity. researchgate.netacs.org Analysis of the S 2p and Au 4f signals (for gold substrates) can confirm the covalent attachment of the thiol to the surface. rsc.org
Table 3: XPS Data for Aminothiol Monolayers
| Element | Core Level | Binding Energy (eV) | Interpretation | Reference |
|---|---|---|---|---|
| Nitrogen | N 1s | ~399.6 | Non-protonated amines (-NH₂) | researchgate.net |
| Nitrogen | N 1s | ~401-402 | Protonated amines (-NH₃⁺) | researchgate.netacs.org |
| Sulfur | S 2p₃/₂ | ~162 | Bound thiolate | researchgate.net |
Surface Infrared (IR) Spectroscopy , often in the form of Reflection-Absorption Infrared Spectroscopy (RAIRS) or Attenuated Total Reflectance (ATR)-IR, provides information about the molecular structure and orientation of the adsorbed molecules. tuwien.ac.atmdpi.com The vibrational modes of the alkyl chain (C-H stretching) and the terminal amino group (N-H stretching and bending) can be identified. mdpi.com The position and intensity of these peaks can indicate the degree of order and packing density of the monolayer. tuwien.ac.at
Streaming Potential/Current and Zeta Potential measurements are used to characterize the surface charge of the modified materials. d-nb.inforesearchgate.net The zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane and is a key indicator of the surface charge in a liquid medium. mdpi.comunt.edu For surfaces modified with this compound, the zeta potential is highly dependent on the pH of the surrounding medium. At low pH, the amino groups are protonated (-NH₃⁺), resulting in a positive zeta potential. researchgate.net As the pH increases, the amino groups become deprotonated (-NH₂), leading to a decrease in the zeta potential, which can become negative at high pH due to the adsorption of hydroxide (B78521) ions or the intrinsic charge of the underlying substrate. researchgate.netmdpi.com
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-dodecanethiol |
| 10-aminodec-1-ene |
| 11-amino-1-undecanethiol |
| 11-mercaptoundecan-1-ol |
| 2-aminoethanethiol |
| 3,5-bis(trifluoromethyl)phenyl isothiocyanate |
| 4-aminobenzenethiol |
| 4-aminophenylbutane-1-thiol |
| 6-(adamant-1-yl)hexanethiol |
| Alginate |
| Aminopropylsilane |
| Cysteine |
| Dopamine |
| Gold |
| n-octanethiol |
| Palladium |
| Platinum |
| Silicon |
| Silicon Dioxide |
| Thioacetic acid |
Advanced Self Assembly Architectures Involving 1 Aminoundecane 1 Thiol
Supramolecular Interactions Driving Aminothiol (B82208) Self-Assembly
The spontaneous organization of 1-aminoundecane-1-thiol into well-defined architectures is governed by a hierarchy of non-covalent interactions, in concert with the covalent bonding of the thiol group to specific substrates. rsc.org These forces dictate the packing, stability, and surface properties of the resulting assemblies.
Thiol-Substrate Anchoring: The primary interaction involves the strong affinity of the thiol (-SH) group for noble metal surfaces, particularly gold. rsc.orgsmolecule.com Upon adsorption, the thiol proton is lost, and a strong, covalent-like gold-thiolate (Au-S) bond is formed, anchoring the molecules to the substrate. nih.gov This anchoring is the foundational step for the formation of self-assembled monolayers (SAMs).
Van der Waals Forces: The eleven-carbon alkyl chains of adjacent molecules interact via van der Waals forces. dojindo.com These cumulative, albeit weak, interactions are significant along the length of the chains, promoting a high degree of order and close packing. Longer alkyl chains generally lead to more stable and well-ordered monolayers due to increased van der Waals interactions. dojindo.com
Hydrogen Bonding and Electrostatic Interactions: The terminal amino (-NH₂) groups are critical in mediating interactions between molecules at the monolayer's outer surface. researchgate.net Spectroscopic studies, such as X-ray Photoelectron Spectroscopy (XPS), have revealed that these amino groups can exist in both a free amine state (-NH₂) and a protonated or hydrogen-bonded state (-NH₃⁺). researchgate.netkobv.deacs.org This leads to a network of hydrogen bonds and electrostatic interactions between neighboring molecules, which significantly influences the packing, orientation, and surface energy of the assembly. kobv.de The balance between these states can be tuned by the pH of the surrounding environment. ntmdt-si.com
These supramolecular forces work in concert to drive the molecules into a thermodynamically stable, ordered, two-dimensional crystalline structure.
Engineering Ordered Nanostructures via Aminothiol Self-Assembly
The predictable self-assembly behavior of this compound allows for the precise engineering of ordered nanostructures, most notably Self-Assembled Monolayers (SAMs). rsc.orguhasselt.be A SAM is a highly organized, single-molecule-thick layer that forms spontaneously on a solid surface.
The process involves immersing a substrate, typically a gold-coated surface, into a dilute solution of this compound. dojindo.com The thiol groups readily bind to the gold surface, and the alkyl chains align due to van der Waals forces, creating a dense, quasi-crystalline layer. rsc.orgdojindo.com The resulting SAM presents a surface rich in amino groups, effectively changing the chemical properties of the original substrate. dojindo.com
These engineered surfaces serve as robust platforms for a variety of applications:
Surface Functionalization: The terminal amino groups provide reactive sites for the covalent attachment of other molecules, such as proteins, DNA, or fluorescent dyes, enabling the creation of functional bio-interfaces. smolecule.comdojindo.com
Nanoparticle Immobilization: SAMs of this compound can be used to immobilize nanoparticles. For instance, citrate-stabilized gold nanoparticles can be electrostatically attached to the protonated amine-terminated surface, creating a composite nanostructure. acs.org
Controlled Wetting and Patterning: The chemical nature of the terminal group dictates the surface's hydrophilicity. Amino-terminated SAMs provide a mildly hydrophilic surface that can be used in soft lithography techniques to pattern materials at the micro- and nanoscale. ntmdt-si.com
Below is a table summarizing the characteristics of nanostructures engineered with this compound.
Table 1: Characteristics of Engineered Nanostructures
| Feature | Description | Governing Interaction | Reference |
|---|---|---|---|
| Structure Type | Self-Assembled Monolayer (SAM) | Thiol-gold bonding, van der Waals forces, Hydrogen bonding | rsc.orgdojindo.com |
| Substrate | Primarily Gold (Au) | Covalent-like Au-S bond | smolecule.com |
| Order | High degree of lateral order; quasi-crystalline | Van der Waals forces between alkyl chains | dojindo.com |
| Surface Functionality | Terminal Amino (-NH₂) Groups | Molecular design | |
| Applications | Biosensing, nanoparticle assembly, surface patterning | Surface chemistry of the terminal amine | ntmdt-si.comacs.org |
Enzymatic Regulation of Self-Assembly Processes with Aminothiol Precursors
A sophisticated strategy for controlling self-assembly involves using enzymes as triggers. This approach, known as Enzyme-Instructed Self-Assembly (EISA), uses specific enzymatic reactions to convert soluble precursor molecules into amphiphilic building blocks that then spontaneously assemble into nanostructures. sci-hub.seencyclopedia.pub This allows for spatial and temporal control over the formation of nanomaterials within biological environments. nih.govmdpi.com
While direct EISA systems for this compound are an emerging area, the principle can be readily applied by designing a suitable precursor. Such a precursor would be a chemically modified version of this compound, engineered to be soluble and non-assembling. The modification would act as a substrate for a specific enzyme.
Conceptual Framework:
Precursor Design: A hydrophilic or charge-bearing group is attached to the this compound molecule, masking its amphiphilic character. For example, a phosphate (B84403) group could be added to the terminal amine, creating a substrate for the enzyme alkaline phosphatase (ALP).
Enzymatic Trigger: In the presence of the target enzyme (e.g., ALP, which is often overexpressed in cancer cells), the protective group is cleaved from the precursor. sci-hub.senih.gov
Self-Assembly: The enzymatic reaction unmasks the aminothiol, restoring its amphiphilic nature. This change in molecular properties triggers the spontaneous self-assembly of the molecules into ordered nanostructures, such as nanofibers or nanoparticles, at the site of enzyme activity. mdpi.comthno.org
This method integrates biological signals with materials science, enabling the formation of nanostructures on demand in response to specific biochemical cues. encyclopedia.pub
Table 2: Components of a Hypothetical EISA System with an Aminothiol Precursor
| Component | Role | Example | Reference |
|---|---|---|---|
| Precursor Molecule | Soluble, non-assembling molecule designed to be an enzyme substrate. | A phosphate-modified this compound derivative. | sci-hub.se |
| Enzyme | Biological catalyst that specifically recognizes and modifies the precursor. | Alkaline Phosphatase (ALP), Protease, Caspase. | nih.govthno.org |
| Assembling Unit | Amphiphilic molecule generated by the enzyme's action. | This compound. | mdpi.com |
| Assembled Structure | Supramolecular nanostructure formed by the assembling units. | Nanofibers, nanoparticles, or hydrogels. | thno.org |
Design Principles for Self-Assembled Systems Featuring this compound Moieties
The rational design of self-assembling systems based on this compound hinges on understanding the distinct role of each of its molecular components. The interplay between the thiol anchor, the alkyl spacer, and the terminal amine dictates the final architecture and function of the assembly.
The Thiol Anchor: The thiol group is the primary choice for creating robust assemblies on gold surfaces due to the formation of a stable Au-S bond. rsc.org The design of any system intended for a gold substrate relies on the presence of this functional group.
The Alkyl Spacer: The 11-carbon chain is crucial for imparting stability and order to the assembly. Its length is sufficient to generate strong, collective van der Waals forces that drive the molecules into a densely packed arrangement. dojindo.com This chain length provides a good balance between structural order and molecular flexibility.
The Terminal Amine: The amino group is a key design element for functionality. Its basicity and ability to form hydrogen bonds define the surface properties of the monolayer. researchgate.netkobv.de It serves as a versatile chemical handle for post-assembly modification, allowing for the attachment of a wide range of molecules to tailor the system for specific applications, such as biosensing or drug delivery. smolecule.com Furthermore, its protonation state can be used to control surface charge and interactions with other molecules or nanoparticles. acs.orgacs.org
Table 3: Structure-Function Design Principles for this compound Systems
| Molecular Moiety | Primary Function | Design Implication |
|---|---|---|
| Thiol Group (-SH) | Substrate Anchoring | Enables strong, site-specific attachment to gold surfaces. |
| Undecane (B72203) Chain (-(CH₂)₁₁-) | Structural Stability & Order | Provides stability through van der Waals forces; promotes formation of dense, ordered monolayers. |
| Amino Group (-NH₂) | Surface Functionality & Intermolecular Interaction | Acts as a reactive site for further chemical modification; controls surface charge and hydrophilicity through protonation and hydrogen bonding. |
Applications of 1 Aminoundecane 1 Thiol in Advanced Materials Science and Engineering
Fabrication of Advanced Materials Using Aminothiol-Based Precursor Chemistry
The dual functionality of aminothiols is instrumental in developing novel solution-based routes for material synthesis, offering a cost-effective and scalable alternative to traditional high-temperature, vacuum-based methods.
A mixture of amine and thiol species can create a potent solvent system capable of dissolving a variety of precursors, including elemental metals, metal salts, metal oxides, and chalcogens, for the fabrication of inorganic semiconducting materials. purdue.edu This solution-based approach allows for material fabrication under mild processing conditions and at atmospheric pressure. purdue.edu
Research has demonstrated that amine-thiol solutions are effective for the dissolution of elemental metals such as copper (Cu) and indium (In), as well as chalcogens like selenium (Se) and tellurium (Te). purdue.edu The dissolution process involves the formation of soluble organometallic complexes, specifically metal thiolate complexes, with the release of hydrogen gas, confirming an irreversible reaction. purdue.edu This precursor chemistry provides a pathway for creating binary, ternary, and quaternary metal chalcogenide nanoparticles, which are crucial for various electronic applications like photovoltaics and sensors. purdue.edu The use of elemental precursors in this system avoids impurities such as oxygen, chlorine, or bromine that are often present when using traditional metal salt precursors. purdue.edu This versatile method has been successfully used to synthesize semiconducting nanoparticles, including gallium sulfide (B99878) (Ga₂S₃) and indium sulfide (In₂S₃). researchgate.net
Table 1: Amine-Thiol Precursor Systems for Semiconducting Materials
| Precursor Component | Role in System | Resulting Material/Complex | Reference |
|---|---|---|---|
| Amine/Thiol Mixture | Solvent System | Solution for dissolving metals and chalcogens | purdue.edu |
| Copper (Cu), Indium (In) | Metal Source | Metal thiolate complexes in solution | purdue.edu |
| Selenium (Se), Tellurium (Te) | Chalcogen Source | Monoatomic or polyatomic chalcogen clusters | purdue.edu |
| Trimethyl gallium/indium | Metal Source | Polymeric precursor for sulfide nanoparticles | researchgate.net |
Polymer Chemistry and Network Formation
The distinct reactivity of the amine and thiol groups enables 1-Aminoundecane-1-thiol to play a significant role in modern polymer synthesis, particularly through "click" chemistry and the design of dynamic networks.
"Click" chemistry reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. researchgate.net Both thiol-epoxy and amine-epoxy reactions fit these criteria and are widely used to create robust thermosetting polymers. researchgate.netmdpi.com
The thiol-epoxy reaction proceeds via a base-catalyzed nucleophilic addition. researchgate.net A base, which can be a tertiary amine, deprotonates the thiol group to form a highly reactive thiolate anion. photopolymer.itconicet.gov.ar This anion then attacks the epoxy ring, leading to its opening and the formation of a β-hydroxythio-ether linkage. researchgate.netphotopolymer.it The hydroxyl group generated in this reaction can further accelerate the ring-opening of other epoxy groups, resulting in an autocatalytic effect. photopolymer.it
The amine-epoxy reaction involves the nucleophilic attack of a primary or secondary amine on the epoxy ring, which is a cornerstone of the epoxy resin industry. researchgate.netmdpi.com
A molecule like this compound can participate in these systems in multiple ways. Its thiol group can readily engage in the thiol-epoxy click reaction to form the polymer backbone. Simultaneously, its primary amine group can act as an internal base to catalyze the thiol-epoxy reaction, or it can participate directly as a crosslinking agent through the amine-epoxy reaction pathway. mdpi.com This dual reactivity allows for the creation of complex hybrid networks with tailored properties, such as high glass transition temperatures and excellent mechanical strength. nih.gov
Table 2: Comparison of Thiol-Epoxy and Amine-Epoxy Polymerization
| Feature | Thiol-Epoxy Reaction | Amine-Epoxy Reaction |
|---|---|---|
| Mechanism | Base-catalyzed nucleophilic ring-opening | Nucleophilic ring-opening |
| Key Reactants | Thiol (-SH), Epoxide | Primary/Secondary Amine (-NH₂/-NHR), Epoxide |
| Bond Formed | β-hydroxythio-ether | β-hydroxyamine |
| Catalysis | Typically requires a base (e.g., tertiary amine) | Can be autocatalytic |
| Role of this compound | Thiol group reacts; Amine group can catalyze | Amine group reacts and crosslinks |
Covalent Adaptable Networks (CANs), also known as vitrimers, are a class of polymers that combine the thermal stability and mechanical robustness of traditional thermosets with the reprocessability of thermoplastics. ncn.gov.plrsc.org This is achieved by incorporating dynamic covalent bonds into the crosslinked network, which can rearrange their topology in response to a stimulus like heat without compromising the network's integrity. ncn.gov.pl
The reactivity of aminothiols is particularly well-suited for creating CANs. One novel approach involves a one-pot thiol-aldehyde-amine multicomponent polymerization to create networks with dynamic thioaminal covalent bonds. nih.gov In this system, the thiol and amine groups of the aminothiol (B82208) react with an aldehyde to form the dynamic thioaminal linkages that crosslink the polymer. nih.gov These bonds can break and reform, allowing the material to be reprocessed, recycled, and even exhibit reconfigurable shape memory behaviors. nih.gov The resulting thioaminal CANs have demonstrated impressive mechanical properties, with tensile strengths reaching as high as 45 MPa. nih.gov
Table 3: Thioaminal Covalent Adaptable Networks via Aminothiol Reactivity
| Component | Function | Resulting Feature | Reference |
|---|---|---|---|
| Multifunctional Thiol | Network Building Block | Forms polymer backbone | nih.gov |
| Aldehyde | Crosslinker | Reacts with thiol and amine | nih.gov |
| Amine (from Aminothiol) | Crosslinker | Reacts with thiol and aldehyde | nih.gov |
| Resulting Network | Thioaminal CAN | Reprocessability, Recyclability, Shape Memory | nih.gov |
Surface-Engineered Materials for Diverse Functionalities
The distinct affinities of the thiol and amine functional groups make this compound an excellent molecule for surface modification, enabling the creation of functional interfaces for a wide array of applications.
This compound is widely used to form self-assembled monolayers (SAMs), particularly on gold surfaces. The thiol group has a strong affinity for gold, forming a stable covalent bond that anchors the molecule to the substrate. smolecule.com The long eleven-carbon alkyl chain helps to create a densely packed and well-ordered monolayer through van der Waals interactions. dojindo.com
Once the monolayer is formed, the terminal amino groups are exposed, creating a new functional surface. dojindo.com These amine-terminated surfaces are frequently used as adhesion-promoting layers to immobilize other materials that would not otherwise bind well to the underlying substrate. researchgate.net For example, SAMs of 11-amino-1-undecanethiol (B1244797) hydrochloride (the salt form of the compound) have been used as adhesion layers for applying subsequent polymer films and coatings. acs.orgfrontiersin.org The exposed amine groups can also serve as reactive sites for the covalent attachment of specific molecules, including proteins, nanostructures, and other matrices, making them invaluable in the development of biosensors and other advanced functional materials. researchgate.net
Table 4: Surface Engineering Applications of this compound SAMs
| Substrate | Role of this compound | Adhered Material / Matrix | Application | Reference |
|---|---|---|---|---|
| Gold-coated glass/silicon | Forms SAM as an adhesion-promoting layer | Polymer films (e.g., polysulfobetaines) | Antifouling coatings, implant materials | acs.orgfrontiersin.org |
| Gold | Forms SAM to create a reactive surface | Nanostructures (e.g., fullerenes), proteins | Immobilization for sensors and devices | researchgate.net |
| Gold Electrode | Forms SAM for electrochemical studies | Ferrocene derivatives, naphtoquinone | Studying redox behavior at functionalized surfaces | dojindo.com |
Development of Biosensing Platforms through Surface Functionalization
The fabrication of reliable and sensitive biosensors is critically dependent on the effective immobilization of biological recognition elements (bioreceptors) onto a transducer surface. This compound is instrumental in this process, particularly for sensors employing gold surfaces. The thiol group forms a strong, stable covalent bond with gold, leading to the spontaneous formation of a well-ordered SAM. mdpi.com This process creates a new, functional surface characterized by the outward-pointing terminal amino groups of the undecane (B72203) chains. rsc.org
These primary amine groups serve as versatile chemical handles for the covalent attachment of a wide array of bioreceptors, such as enzymes, antibodies, or nucleic acids. rsc.org A common and effective method involves the use of bifunctional crosslinkers like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This chemistry activates the carboxyl groups on a bioreceptor, which then readily react with the primary amines on the this compound SAM to form stable amide bonds. mdpi.com This strategy not only ensures a high density of immobilized bioreceptors but also helps in orienting them favorably for target analyte binding, thereby enhancing the biosensor's sensitivity and performance. rsc.orgfrontiersin.org The long, eleven-carbon alkyl chain of the molecule acts as a spacer, lifting the bioreceptor away from the substrate surface, which can reduce steric hindrance and improve accessibility to the target analyte.
| Biosensor Application | Substrate | Role of this compound SAM | Immobilization Chemistry |
| General Bioreceptor Immobilization | Gold | Forms a stable, amine-terminated surface for covalent attachment of biomolecules. mdpi.comrsc.org | Amide bond formation via EDC/NHS coupling to carboxyl groups on the bioreceptor. mdpi.com |
| Electrochemical Biosensors | Gold Electrode | Acts as a molecular wire and provides a biocompatible interface for electroactive moieties. mdpi.com | Covalent attachment of enzymes or other electroactive probes. mdpi.com |
| Protein Adsorption Studies | Gold | Creates a defined chemical surface to study protein-surface interactions. | Provides a primary amine-terminated surface for controlled protein binding. rsc.org |
Controlled Wettability and Interfacial Properties via Aminothiol SAMs
The ability to precisely control the wettability of a surface is crucial for applications ranging from microfluidics to biocompatible coatings. Self-assembled monolayers of this compound offer a method to systematically tune these surface properties. The wettability of a SAM-coated surface is determined by its outermost chemical groups. In the case of this compound, the terminal amine groups dictate the interfacial energy.
The protonation state of these amine groups, which is sensitive to the pH of the contacting aqueous solution, plays a significant role in determining surface charge and hydrophilicity. In acidic environments, the amines are protonated (-NH3+), leading to a more hydrophilic, higher-energy surface. Conversely, in neutral or basic conditions, the amines are largely deprotonated (-NH2), resulting in a more hydrophobic, lower-energy surface. mdpi.com This pH-dependent behavior allows for the dynamic control of interfacial properties. Research has quantified the wettability of surfaces functionalized with related aminothiols, demonstrating how the terminal group governs the interaction with water.
| Surface Composition | Measurement | Contact Angle (θ) | Reference |
| pBMA (hydrophobic reference) | Water Contact Angle (in air) | 78° ± 6° | researchgate.net |
| Amphiphilic Copolymer (50% SPe, 50% BMA) | Captive Bubble Contact Angle (in water) | ~13° | researchgate.net |
| Amphiphilic Copolymer (90% SPe, 10% BMA) | Captive Bubble Contact Angle (in water) | ~20° | researchgate.net |
| 11-amino-undecane-1-thiol on Gold | Used as adhesion-promoting layer | Not specified, but enables hydrophilic polymer coating | frontiersin.orgnih.gov |
Note: The table includes data for polymers coated onto aminothiol-functionalized surfaces, illustrating the resulting hydrophilic character after modification.
Integration in Antimicrobial Compositions
This compound is integrated into antimicrobial strategies in two primary ways: as a direct-acting agent and, more commonly, as a foundational layer for attaching other antimicrobial substances.
Some studies indicate that this compound itself possesses bactericidal properties. Its amphipathic structure, with a polar amine head and a nonpolar alkyl tail, allows it to interact with and disrupt bacterial cell membranes, potentially leading to cell death. This mechanism makes it a candidate for direct use in antimicrobial applications. smolecule.com
More frequently, this compound SAMs are used as a platform to construct more complex and robust antimicrobial surfaces. In this approach, the aminothiol layer serves as a stable "adhesion-promoting layer" or "primer" on a substrate like gold or silicon. mdpi.comfrontiersin.orgnih.gov Other substances with potent antimicrobial activity, such as antimicrobial peptides (AMPs), polymers, or nanoparticles, are then covalently grafted onto the amine-terminated surface. mdpi.commdpi.com For instance, antimicrobial peptides can be attached to the SAM, creating a surface that can kill bacteria on contact. mdpi.com Similarly, anti-fouling zwitterionic polymers can be grafted onto the aminothiol layer to create surfaces that resist the initial adhesion of bacteria, a critical first step in biofilm formation. researchgate.netnih.gov This integration strategy leverages the stable anchoring of the thiol with the versatile reactivity of the amine group to build durable and effective antimicrobial coatings.
| Antimicrobial Strategy | Role of this compound | Mechanism | Example System |
| Direct Action | Active antimicrobial agent | Interacts with and disrupts bacterial cell membranes due to its amphipathic nature. smolecule.com | This compound hydrochloride as a potential bactericidal compound. smolecule.com |
| Surface Immobilization of AMPs | Primer layer for covalent attachment | Forms a stable SAM on a gold substrate to which antimicrobial peptides (AMPs) are then grafted. mdpi.com | Pac-525 derivative peptides attached to an alkanethiol SAM on gold to inhibit S. aureus and E. coli. mdpi.com |
| Anti-fouling Polymer Coating | Adhesion-promoting layer | Functionalizes a substrate (e.g., gold) to allow for the subsequent coating and cross-linking of an anti-adhesive polymer. frontiersin.orgnih.gov | Zwitterionic polysulfobetaine coatings applied over an AUDT layer to resist bacterial accumulation. researchgate.netnih.gov |
Computational and Theoretical Insights into 1 Aminoundecane 1 Thiol Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory) for Aminothiol (B82208) Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure and energetics of aminothiol systems. DFT provides a balance between accuracy and computational cost, making it suitable for investigating complex phenomena such as surface adsorption and reaction pathways.
DFT modeling is extensively used to investigate the adsorption of aminothiols on various surfaces, most notably gold (Au). These calculations help to determine the most stable adsorption geometries, calculate binding energies, and understand the nature of the thiol-surface bond.
DFT modeling revealed that the positions of the sulfur atoms in the SAMs on gold depend on the alkyl chain length, even with similar unit cells. nih.govdntb.gov.ua Furthermore, calculations showed that short-chain aminothiols adsorb more strongly and can induce surface reconstruction by pulling gold atoms from the surface, potentially forming adatom/vacancy complexes. nih.govresearchgate.net
| Feature | 1-Aminoundecane-1-thiol (Long-Chain) | Cysteamine (B1669678) (Short-Chain) | Reference |
| Driving Force for Assembly | Inter-chain van der Waals interactions | Thiol-gold interface interactions | nih.govresearchgate.net |
| SAM Organization | Higher level of order | Less ordered | nih.govdntb.gov.ua |
| Adsorption Mechanism | Self-assembly | Closer to single-molecule adsorption | nih.govresearchgate.net |
| Adsorption Strength | Weaker | Stronger | nih.gov |
| Surface Reconstruction | Restricted influence | Induces surface reconstruction (adatom/vacancy formation) | nih.govresearchgate.net |
DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving aminothiols. This allows for the determination of reaction intermediates, transition states, and activation barriers, thereby elucidating the most probable reaction mechanisms.
For instance, theoretical calculations have been used to support experimental findings in the reaction between α-aminonitriles and aminothiols like cysteine. mdpi.com This work proposes a prebiotic scenario where aminonitriles, precursors to amino acids, react with aminothiols to form five- or six-membered heterocycles, which then hydrolyze into dipeptides. mdpi.com This two-step process, favored over direct amide bond formation, represents an efficient pathway to thiol-containing peptides in a primitive Earth environment. mdpi.com DFT calculations can predict that α-aminonitriles are more reactive than other nitriles in this context. mdpi.com
In another study, DFT was employed to investigate the mechanism of hydrogen sulfide (B99878) (H₂S) release from thionoesters triggered by cysteine. rsc.org The calculations compared three potential pathways and found the most kinetically favorable one begins with the nucleophilic addition of the ionized mercapto group of cysteine onto the thionoester. rsc.org This forms a dithioester intermediate, which then undergoes intramolecular cyclization and subsequent elimination to release H₂S. rsc.org Such computational insights are vital for designing controlled H₂S donor molecules for therapeutic applications.
| Reaction System | Computational Method | Key Mechanistic Insight | Reference |
| α-Aminonitriles + Cysteine | Theoretical Calculations (DFT) | Proposes a two-step pathway to dipeptides via a heterocyclic intermediate, which is more efficient than direct amide formation. | mdpi.com |
| Thionoesters + Cysteine | Density Functional Theory (DFT) | The kinetically favored pathway for H₂S release involves a dithioester intermediate formed from the addition of the mercapto group. | rsc.org |
| Iridium(III) Thioester Complexes + L-Cysteine | Density Functional Theory (DFT) | Reaction proceeds via native chemical ligation (NCL), involving transthioesterification and an S→N acyl shift, converting a quenching thioester to a non-quenching amide. | nih.gov |
Molecular Dynamics Simulations of Aminothiol Self-Assembly and Interfacial Dynamics
While quantum mechanics excels at describing electronic structure and reactions for a limited number of atoms, Molecular Dynamics (MD) simulations are the method of choice for studying the collective behavior and temporal evolution of large molecular systems. MD is used to simulate the self-assembly of aminothiols into SAMs and to understand the dynamics at the interface between the SAM and its environment (e.g., a solvent or a biological molecule).
MD simulations can model the entire process of SAM formation, from the initial adsorption of individual molecules to their arrangement into ordered domains. cuny.edu These simulations provide detailed information about molecular orientation, packing density, and the role of intermolecular forces, such as van der Waals and hydrogen bonding, in the assembly process. udayton.edursc.org
A combined computational and experimental study on the structurally similar 11-hydroxy-1-undecanethiol utilized ab initio molecular dynamics (AIMD) to explore the structural interactions at the gold interface. udayton.edursc.org The simulations revealed that the interface consists of four distinct phases, each characterized by different molecular orientations. udayton.edursc.org A key finding was that hydrogen bonding between the terminal hydroxyl groups is the primary factor governing the stability of these different phases. udayton.edursc.org For this compound, similar hydrogen bonding between the terminal amino groups would be expected to play a crucial role in the structure and dynamics of the SAM. MD simulations of aminodecane-terminated diamond surfaces have also been performed to gain insight into the interactions of these functionalized surfaces with amino acids and proteins in aqueous solutions. nih.gov
Prediction of Reactivity and Structure-Property Relationships through Computational Approaches
Computational methods are increasingly used to predict the reactivity of molecules and to establish quantitative structure-property relationships (QSPR). By calculating various molecular descriptors, it is possible to build models that correlate a molecule's structure with its chemical behavior.
For aminothiol systems, computational approaches can predict reactivity towards different chemical species. For example, DFT can be used to calculate global reactivity descriptors. mdpi.com These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's propensity to donate or accept electrons.
| Descriptor | Definition | Implication for Reactivity | Reference |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a greater ability to donate electrons (nucleophilicity). | researchgate.net |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a greater ability to accept electrons (electrophilicity). | researchgate.net |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A smaller gap generally implies higher reactivity and greater propensity for adsorption. | researchgate.net |
| Ionization Potential (I) | Energy required to remove an electron | A lower value indicates higher reactivity. | researchgate.net |
| Electron Affinity (A) | Energy released when an electron is added | A higher value indicates a greater capacity to accept an electron. | chemrxiv.org |
These predictive models are valuable for screening large numbers of candidate molecules for specific applications, such as in drug discovery or materials science, significantly reducing the need for extensive experimental work. nih.gov For instance, a predictive model for thiol reactivity was developed for a class of medicinally relevant compounds, where electron affinity was found to be a robust single-parameter predictor of reactivity. chemrxiv.org
Theoretical Studies of Coordination Modes and Electronic Structures of Aminothiol Complexes
The thiol and amino groups of this compound are excellent ligands for coordinating with metal ions. Theoretical studies, again primarily using DFT, are employed to investigate the geometry, stability, and electronic properties of the resulting metal complexes.
These calculations can predict the preferred coordination modes (e.g., whether the aminothiol acts as a monodentate or bidentate ligand) and the resulting geometry of the complex (e.g., tetrahedral, square planar, octahedral). hzdr.de A theoretical study of a mixed-ligand indium(III) aminothiolate complex revealed through electron density analysis that the highest occupied molecular orbital (HOMO) was concentrated on the aminothiolate part of the complex, while the lowest unoccupied molecular orbital (LUMO) was located on the other ligand. rsc.orgrsc.org This localization of frontier orbitals is critical for understanding the complex's reactivity, photophysical properties, and potential as a precursor for materials synthesis. rsc.orgrsc.org
Furthermore, computational studies on technetium and rhenium complexes with aminothiols like cysteamine and cysteine have been conducted to understand the various possible coordination modes, considering that the amino group can coordinate in either its neutral or deprotonated form, and other functional groups (like a carboxylate) can also participate in binding. hzdr.de
Future Research Perspectives and Emerging Paradigms for 1 Aminoundecane 1 Thiol
Innovations in Green and Sustainable Synthetic Routes for Geminal Aminothiols
The development of environmentally benign and efficient methods for synthesizing geminal aminothiols, including 1-aminoundecane-1-thiol, is a key area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. Modern approaches focus on the principles of green chemistry, such as atom economy, the use of renewable resources, and milder reaction conditions. acs.orgsynthiaonline.comsu.se
One promising strategy involves the use of biocatalysis, where enzymes or whole microorganisms are employed to carry out specific chemical transformations with high selectivity and under mild conditions. scielo.br For instance, the synthesis of some low molecular weight drugs has successfully incorporated biotechnological steps, reducing waste and energy consumption. scielo.br Another avenue is the development of novel catalytic systems. For example, a hydrotalcite-based Ni-Mg₃AlO catalytic system has been shown to be effective for the reductive amination step in the synthesis of other aminothiols, achieving high yields at moderate temperatures and pressures. smolecule.com Such approaches minimize metal leaching and can often be performed in the absence of harmful solvents. smolecule.com
Future research will likely focus on:
Developing novel biocatalysts specifically tailored for the synthesis of long-chain aminothiols.
Exploring new heterogeneous catalysts that offer high efficiency, selectivity, and recyclability. smolecule.com
Utilizing renewable feedstocks to create more sustainable synthetic pathways, aligning with the principles of a circular economy. smolecule.com
Optimizing reaction conditions to minimize energy consumption and waste generation, for example, through the use of flow chemistry.
Advanced Spectroscopic Characterization and Real-Time Mechanistic Probing at Interfaces
A deeper understanding of the formation and behavior of this compound self-assembled monolayers (SAMs) at interfaces is crucial for optimizing their performance in various applications. While techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have provided valuable insights into the chemical environment of the amino and thiol groups, future research will leverage more advanced and real-time characterization methods. researchgate.netresearchgate.net
Techniques like multiparametric Fluorescence Lifetime Imaging Microscopy (FLIM) and single-molecule Fluorescence Lifetime Correlation Spectroscopy (FLCS) can provide single-molecule resolution to study the early stages of self-assembly. rsc.org These methods can reveal the kinetics of fiber formation and the packing of molecules within the assembled structures. rsc.org Combining experimental techniques with theoretical modeling, such as Density Functional Theory (DFT), allows for a more complete molecular picture of the thiol-gold interface and the influence of factors like alkyl chain length on the ordering of the SAM. researchgate.net
Future directions in this area include:
In-situ and real-time monitoring of SAM formation to understand the dynamic processes involved. rsc.org
Utilizing advanced imaging techniques with high spatial and temporal resolution to visualize the self-assembly process at the nanoscale.
Correlating spectroscopic data with theoretical models to gain a more comprehensive understanding of the structure-property relationships of these interfaces. researchgate.nethal.science
Investigating the influence of environmental conditions on the self-assembly mechanism and the resulting properties of the monolayer. rsc.org
Rational Design of Multi-Functional Aminothiol-Based Materials with Tunable Properties
The ability to rationally design and synthesize materials with specific and tunable properties is a major goal in materials science. This compound serves as an excellent building block for creating such materials due to its bifunctional nature, which allows for versatile chemical modifications. mdpi.comsyr.edu The long alkyl chain provides a stable scaffold, while the terminal amino and thiol groups can be independently functionalized to introduce a range of properties. smolecule.com
For example, by modifying the terminal amino group, the solubility and reactivity of the resulting material can be controlled. nih.gov This has been demonstrated in the creation of aminooxy-functionalized monolayer-protected gold clusters, where protonation of the amine can switch the solubility characteristics of the nanoparticles. nih.gov The rational design of such materials often involves a combination of synthetic chemistry and computational modeling to predict the properties of the final product. researchgate.netnih.govrsc.org
Key future research areas will involve:
Developing new synthetic strategies for the precise functionalization of the amino and thiol groups with a wide range of chemical moieties.
Creating materials with responsive properties , such as pH- or light-responsive systems, for applications in drug delivery and sensing. acs.org
Designing multifunctional materials that combine several properties, for instance, antimicrobial and wound-healing capabilities in a single hydrogel. mdpi.com
Utilizing computational screening to identify promising new functional groups and predict their impact on the material's properties.
Integration with Nanoscience and Biotechnology for Synergistic Applications
The integration of this compound with nanoscience and biotechnology is a rapidly growing field with immense potential for creating novel synergistic applications. google.comuniovi.esnih.gov The ability of this compound to form stable self-assembled monolayers on gold and other metal surfaces makes it an ideal linker for attaching biomolecules to nanoparticles and other nanostructures. researchgate.netnih.govmdpi.com
This has led to the development of a wide range of applications, including:
Biosensors: Functionalized gold nanoparticles can be used for the sensitive and selective detection of biomolecules. nih.gov
Drug Delivery: Nanoparticles coated with this compound derivatives can be used to deliver drugs to specific targets in the body. smolecule.com
Bioimaging: The development of bioorthogonally activated probes allows for precise fluorescence imaging in living cells and organisms. researchgate.netrsc.org
Theranostics: Combining diagnostic and therapeutic functionalities in a single nanoparticle platform. nih.gov
Future research will likely focus on:
Developing more sophisticated bioconjugation strategies to attach a wider range of biomolecules to aminothiol-functionalized surfaces.
Creating "smart" nanomaterials that can respond to specific biological cues to release their payload or activate their function. acs.org
Exploring the synergistic effects of combining aminothiols with other nanomaterials, such as carbon nanotubes, to create hybrid materials with enhanced properties. frontiersin.orgrsc.org
Investigating the in vivo behavior of these nanomaterials to ensure their safety and efficacy for biomedical applications.
Expanding the Scope of Computational Chemistry for Predictive Material Design and Reaction Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules and materials. hal.sciencedntb.gov.uaresearchgate.net In the context of this compound, DFT calculations have been used to study its adsorption on gold surfaces, the structure of its self-assembled monolayers, and the electronic properties of the resulting interface. researchgate.netaps.org
Looking ahead, the role of computational chemistry is set to expand significantly, moving beyond characterization to predictive design and reaction discovery. mit.edund.edumit.edu Machine learning and artificial intelligence are being increasingly integrated with computational chemistry to accelerate the discovery of new materials and reactions. arxiv.orgnih.gov These approaches can be used to:
Predict the properties of novel aminothiol (B82208) derivatives before they are synthesized, saving time and resources. researchgate.netfrontiersin.org
Screen large virtual libraries of molecules to identify candidates with desired functionalities.
Discover new synthetic routes for geminal aminothiols by exploring vast reaction networks. scm.comchemrxiv.org
Develop more accurate and efficient computational models for describing complex chemical systems.
The synergy between advanced computational methods and experimental validation will be crucial for unlocking the full potential of this compound and other functional molecules in the years to come.
Q & A
Q. Q1. What are the recommended safety protocols for handling 1-Aminoundecane-1-thiol in laboratory settings?
Methodological Answer : this compound requires stringent safety measures due to its classification as a skin/eye irritant (Category 1C) and flammable liquid (Category 4) under GHS . Key protocols include:
- Personal Protective Equipment (PPE) : Impervious gloves (EN 374 standard), protective clothing, and respiratory protection if aerosolization occurs .
- Decontamination : Contaminated gloves must be removed without touching outer surfaces and disposed of per laboratory regulations .
- First Aid : Immediate removal to fresh air upon inhalation and consultation with poison control centers .
- Storage : Use in well-ventilated areas with fire-prevention measures due to flammability .
Q. Q2. How can researchers verify the purity of this compound, and what analytical techniques are suitable?
Methodological Answer : Purity verification (>98% as per typical commercial batches) involves:
- Gas Chromatography (GC) : Primary method for quantifying organic impurities .
- Mass Spectrometry (MS) : Confirms molecular weight (171.33 g/mol) and detects sulfur-related fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves structural integrity (e.g., amine and thiol proton signals) .
- Elemental Analysis : Validates C, H, N, and S content against theoretical values .
Advanced Research Questions
Q. Q3. How can researchers design experiments to study this compound’s reactivity in biomolecule conjugation?
Methodological Answer : The thiol group enables conjugation via disulfide bonds or maleimide chemistry. Key steps:
- Reaction Optimization : Vary pH (7.5–8.5 for thiolate ion formation), temperature (4–25°C), and molar ratios to minimize oxidation .
- Quenching : Use iodoacetamide or N-ethylmaleimide to terminate reactions .
- Validation : Confirm conjugation via SDS-PAGE, fluorescence labeling, or MALDI-TOF MS .
- Contradiction Analysis : Discrepancies in yield may arise from thiol oxidation; include reducing agents (e.g., TCEP) in buffers .
Q. Q4. What experimental strategies address contradictions in reported stability data for this compound under ambient conditions?
Methodological Answer : Stability variations may stem from:
- Storage Conditions : Test degradation rates under inert atmospheres (N2/Ar) vs. air exposure .
- Temperature : Accelerated stability studies at 4°C, 25°C, and 40°C with HPLC monitoring .
- Impacts of Light : UV-Vis spectroscopy to assess photodegradation pathways .
- Data Reconciliation : Compare results across labs using standardized protocols (e.g., ISO guidelines) .
Q. Q5. How can this compound be utilized in nanotechnology applications, such as self-assembled monolayers (SAMs)?
Methodological Answer : SAMs rely on thiol-gold interactions. Methodological steps:
- Substrate Preparation : Clean gold surfaces via piranha solution (Caution: Highly corrosive) .
- SAM Formation : Immerse substrates in 1 mM ethanolic solutions of this compound for 12–24 hrs .
- Characterization : Use AFM for thickness, contact angle measurements for hydrophobicity, and XPS to confirm sulfur-gold bonds .
- Contradiction Analysis : Disordered monolayers may result from impurities; repeat with HPLC-purified samples .
Data Analysis and Reporting
Q. Q6. What are best practices for presenting spectroscopic and chromatographic data in studies involving this compound?
Methodological Answer :
- Figures : NMR/FTIR spectra with peak assignments (e.g., δ 1.25 ppm for methylene groups) .
- Tables : Summarize GC retention times, MS m/z values, and elemental analysis results .
- Appendices : Include raw data (e.g., NMR integrals) and stability test conditions .
- Reproducibility : Document instrument parameters (e.g., GC column type, MS ionization mode) .
Q. Q7. How should researchers address ethical and regulatory considerations when publishing data on this compound?
Methodological Answer :
- Regulatory Compliance : Note the compound’s exclusion from the EPA TSCA inventory; restrict use to R&D under qualified supervision .
- Safety Disclosure : Detail PPE protocols and disposal methods in Materials and Methods sections .
- Data Transparency : Report batch-specific purity, CAS 7307-55-3, and supplier information (e.g., Aladdin Sci.) .
Contradiction and Gap Analysis
Q8. What unresolved questions exist regarding the environmental fate of this compound, and how can researchers address them?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
